2-Ethenylbenzenesulfonamide
Description
2-Ethenylbenzenesulfonamide is a sulfonamide derivative characterized by an ethenyl (-CH=CH₂) substituent at the 2-position of the benzene ring. Sulfonamides are widely studied for their pharmacological and materials science applications, with structural variations influencing reactivity, solubility, and biological activity.
Properties
CAS No. |
51119-84-7 |
|---|---|
Molecular Formula |
C8H9NO2S |
Molecular Weight |
183.23 g/mol |
IUPAC Name |
2-ethenylbenzenesulfonamide |
InChI |
InChI=1S/C8H9NO2S/c1-2-7-5-3-4-6-8(7)12(9,10)11/h2-6H,1H2,(H2,9,10,11) |
InChI Key |
VCKYSUDRSZHWKR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1S(=O)(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Benzenesulfonamide Derivatives
While direct data on 2-Ethenylbenzenesulfonamide are absent in the provided evidence, comparisons can be drawn with structurally related compounds to infer trends in properties and applications. Below is an analysis of three analogous benzenesulfonamides:
2-(1H-Benzimidazol-2-yl)-N-[(E)-(dimethylamino)methylidene]benzenesulfonamide (Compound I)
- Structure: Features a benzimidazole ring fused to the benzene sulfonamide core and a dimethylamino substituent.
- Properties : The benzimidazole group enhances π-π stacking interactions, as observed in its crystal structure . This compound’s planar geometry may facilitate binding to biological targets, such as enzymes or receptors.
- Applications: Likely explored for antimicrobial or anticancer activity due to the benzimidazole moiety’s known bioactivity.
2-(2-Chloroethoxy)benzenesulfonamide (Compound II)
- Structure : Contains a chloroethoxy (-OCH₂CH₂Cl) group at the 2-position.
- Properties: Molecular Weight: 235.68 g/mol . Solubility: Slightly soluble in DMSO and methanol, limiting its utility in aqueous systems . Stability: No stability data available, but the chlorine atom may increase hydrophobicity and resistance to metabolic degradation.
4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide (Compound III)
- Structure : A glyburide-related compound with a 5-chloro-2-methoxybenzamide substituent linked via an ethyl group to the sulfonamide.
- Properties: Bioactivity: Acts as a glyburide impurity, suggesting relevance in diabetes research .
Comparative Data Table
*Note: Data for this compound are theoretical or inferred due to lack of direct evidence.
Key Research Findings and Trends
Substituent Impact :
- Electron-withdrawing groups (e.g., chloroethoxy in Compound II) reduce solubility but may enhance stability.
- Bulky substituents (e.g., benzimidazole in Compound I) improve crystallinity and intermolecular interactions.
- Flexible chains (e.g., ethyl linkage in Compound III) increase conformational adaptability for target binding.
Ethenyl Group Hypotheses :
- The ethenyl group in this compound could introduce steric hindrance or conjugation effects, altering reactivity compared to Compounds I–III.
- Its smaller size compared to substituents in Compounds I–III might improve membrane permeability but reduce target specificity.
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